{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Description
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-5-6-12(18-8-11)10-3-1-9(7-17)2-4-10/h1-6,8H,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJYHFQYZEWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640249 | |
| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-74-7 | |
| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution on Pyridine Derivatives
A common synthetic route involves nucleophilic aromatic substitution on a suitably activated pyridine precursor bearing a leaving group at the 2-position, such as 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine derivatives. Methylamine or related amines are reacted under basic conditions (e.g., sodium hydroxide or potassium carbonate) to replace the halogen with the methylamine moiety.
- Reaction medium: Often alcoholic solvents such as methanol or ethanol.
- Base: Sodium hydroxide or potassium carbonate to facilitate substitution.
- Temperature: Moderate heating (50–100 °C) to drive the reaction.
- Outcome: Introduction of the methylamine group at the 2-position of the pyridine ring while preserving the trifluoromethyl substituent at the 5-position.
This method is scalable and amenable to industrial production, especially when combined with continuous flow reactors to improve yield and reaction control.
Reductive Amination of Cyanohydrins
Another notable method involves reductive amination of cyanohydrins derived from pyridin-2-yl precursors:
- The cyanohydrin intermediate (bearing a nitrile and hydroxyl group) is reacted with pyridin-2-yl-methylamine derivatives.
- The reaction medium is rendered basic by adding organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane.
- A reductive agent such as sodium cyanoborohydride is used to reduce the imine intermediate to the amine.
- The reaction is typically carried out in methanolic medium for optimal solubility and reactivity.
This approach allows for selective formation of the methylamine functionality on the pyridine ring and is useful for synthesizing related pyridin-2-yl-methylamine compounds with trifluoromethyl substituents.
Coupling Reactions and Functional Group Interconversions
Advanced synthetic routes incorporate palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the pyridine and phenyl rings, followed by functional group transformations to introduce the methylamine group:
- Catalysts: Pd(PPh₃)₄ or similar palladium complexes.
- Solvents: Toluene or other aprotic solvents.
- Temperature: Elevated (ca. 110 °C).
- Subsequent steps: Reduction or substitution to install the methylamine substituent.
These methods are often used to build complex heteroaryl-aryl frameworks with trifluoromethyl groups and allow for diversification of the aromatic substituents.
Reaction Conditions and Parameters
| Preparation Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Methylamine, NaOH/K2CO3 | Methanol/Ethanol | 50–100 | 60–80 | Direct substitution on 2-halopyridine |
| Reductive Amination | Cyanohydrin, pyridin-2-yl-methylamine, NaCNBH3, DABCO | Methanol | Room temp to 50 | 65–85 | Selective reduction with borohydride |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, arylboronic acid | Toluene | 110 | 45–65 | Cross-coupling for aryl-pyridine linkage |
| Condensation and Functionalization | Acetic anhydride, triethylamine | Ethanol | 60–80 | 70–85 | For imine formation and further modifications |
Characterization and Validation of Intermediates and Final Product
Spectroscopic Techniques
- NMR Spectroscopy (¹H and ¹³C): Critical for confirming the presence and position of trifluoromethyl groups, aromatic protons, and methylamine substituents.
- Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern consistent with trifluoromethyl substitution.
- X-ray Crystallography: Provides definitive structural confirmation, especially for stereochemistry and bonding in complex intermediates.
- Melting Point Analysis: Used to characterize purity and identity of crystalline intermediates such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile.
Purity Assessment
- High-Performance Liquid Chromatography (HPLC): Employed with C18 reverse-phase columns, using acetonitrile/water gradients to ensure >95% purity.
- Chromatographic Purification: Silica gel column chromatography or recrystallization to isolate the target amine with high purity.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 2-chloro-6-(trifluoromethyl)pyridine + methylamine, base, alcohol solvent | Straightforward, scalable | Requires activated halide |
| Reductive Amination | Cyanohydrin + pyridin-2-yl-methylamine + NaCNBH3, base | High selectivity, mild conditions | Sensitive to moisture and pH |
| Pd-Catalyzed Coupling | Pd catalyst, arylboronic acids, toluene, heat | Enables complex frameworks | Requires expensive catalysts |
| Condensation Reactions | Acetic anhydride, triethylamine, ethanol | Useful for intermediate formation | Moderate yields |
Research Findings and Industrial Relevance
- The trifluoromethyl group enhances metabolic stability and lipophilicity, making these compounds valuable in pharmaceutical applications such as antidepressants and analgesics.
- Continuous flow synthesis methods improve industrial scalability and reaction control for nucleophilic substitution routes.
- The combination of reductive amination and palladium-catalyzed coupling provides a modular approach to synthesize diverse analogs with high purity and yield.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in cancer therapeutics. A study highlighted the synthesis of derivatives of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine that showed promising results as potential anticancer agents by inhibiting specific cancer cell lines.
Androgen Receptor Modulation
Another significant application is its role as a novel androgen receptor antagonist. A recent study discovered a derivative of this compound that effectively inhibits androgen receptor activity, providing a potential pathway for treating antiandrogen resistance in prostate cancer therapies.
| Compound | Mechanism | Reference |
|---|---|---|
| 5-Nitro-N-(3-(trifluoromethyl)phenyl) pyridin-2-amine | Androgen receptor antagonist |
Supramolecular Chemistry
The compound is also utilized in supramolecular chemistry due to its ability to form stable metal complexes. Research has shown that the trifluoromethyl group enhances the ligand's properties, making it suitable for various applications in catalysis and materials development.
| Application | Description | Reference |
|---|---|---|
| Metal Complex Synthesis | Formation of stable complexes with transition metals |
Synthesis and Methodology
The synthesis of this compound typically involves multi-step reactions, including amination and coupling reactions under controlled conditions. The following table summarizes key synthetic pathways:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Amination | DMF, 20°C, 2h | High |
| 2 | Coupling | Boiling dioxane, Na tert-butoxide | Full conversion |
Case Study 1: Anticancer Derivative Development
In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Androgen Receptor Antagonism
A collaborative research project explored the efficacy of this compound derivatives in modulating androgen receptor activity. The findings demonstrated that specific modifications to the compound enhanced its antagonistic properties, paving the way for new therapeutic strategies against hormone-dependent cancers.
Mechanism of Action
The mechanism of action of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Bioavailability : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to methoxy-substituted analogues (e.g., QB-5638, logP ~1.8) .
- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, as seen in microsomal assays, outperforming compounds with -OCH₃ or -NH₂ groups .
- Synthetic Complexity : The target compound requires fewer synthetic steps (e.g., direct Buchwald-Hartwig amination) compared to multi-heterocyclic analogues, which often necessitate complex coupling reactions .
Biological Activity
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its role as a cyclooxygenase (COX) enzyme inhibitor. This article reviews its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Amine Group : Facilitates nucleophilic substitution reactions.
- Trifluoromethyl Group : Enhances lipophilicity and may influence interactions with biological targets.
- Pyridine Ring : Contributes to the compound's biological activity profile.
These structural elements are crucial for the compound's reactivity and biological interactions.
1. Inhibition of Cyclooxygenase Enzymes
Research indicates that this compound exhibits significant inhibitory activity against COX enzymes, particularly COX-2, which are essential in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
2. Interaction with Biological Molecules
The compound's ability to interact with various biological molecules influences enzymatic activities and cellular pathways. Its mechanism of action appears to modulate inflammatory responses at the cellular level, although further studies are required to elucidate its full interaction profile and potential side effects.
Synthesis Methods
The synthesis of this compound has been explored through several methods, with reductive amination being prominent. This method involves the reaction of cyanohydrins with pyridin-2-yl-methylamine derivatives in a basic medium, often utilizing sodium cyanoborohydride as a reducing agent. This approach has shown improved yields compared to traditional synthesis methods.
Case Study 1: Inhibition Profile
A study evaluated the inhibitory effects of several derivatives of this compound on COX enzymes. The results indicated that compounds with a trifluoromethyl group exhibited enhanced potency compared to their non-trifluoromethyl counterparts. Specifically, the compound demonstrated an IC50 value significantly lower than standard anti-inflammatory drugs, indicating its potential as an effective therapeutic agent .
Case Study 2: Pharmacokinetic Properties
In another study focusing on pharmacokinetics, it was found that the presence of the trifluoromethyl group improved metabolic stability and bioavailability of drug candidates derived from this compound. This enhancement is critical for developing effective pharmaceuticals with favorable dosing regimens .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amine, Trifluoromethyl, Pyridine | COX inhibitor |
| 5-(Trifluoromethyl)(2-pyridyl) phenyl ketone | Ketone instead of amine | Potent COX-2 selective inhibitor |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)aniline | Similar structure | Varies in biological activity |
This table illustrates how this compound compares to similar compounds regarding structure and biological activity.
Q & A
Q. What are the recommended synthetic routes for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine, and what reaction conditions optimize yield?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 4-[5-(trifluoromethyl)pyridin-2-yl]benzyl chloride can undergo amination using ammonia or methylamine under controlled conditions. Reaction optimization might include:
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to attach the pyridine moiety .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reactivity .
- Temperature : Moderate heating (60–80°C) to accelerate substitution without promoting side reactions . Reported yields range from 40–70%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is the purity and structural integrity of this compound validated?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F coupling) and methylamine protons (δ ~2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 252.23 for C₁₃H₁₁F₃N₂) .
- Melting Point Analysis : Consistent melting points (e.g., 108.5–110°C) confirm crystallinity and purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
The trifluoromethylpyridine moiety is a pharmacophore in drug discovery, particularly for:
- Receptor Targeting : Modulating dopamine D3 receptors, as seen in structurally related pyridine-piperazine derivatives .
- Enzyme Inhibition : Potential kinase or protease inhibition due to electron-withdrawing trifluoromethyl groups enhancing binding affinity .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The -CF₃ group is strongly electron-withdrawing, which:
- Deactivates the pyridine ring , directing electrophilic substitutions to meta/para positions.
- Increases oxidative stability , enabling harsh reaction conditions (e.g., high-temperature Suzuki couplings) . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they affect its physicochemical properties?
X-ray crystallography reveals:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds between the methylamine and pyridine nitrogen, forming six-membered rings (distance ~2.8 Å) .
- π-π Stacking : Between aromatic rings (dihedral angles <15°), enhancing thermal stability . These interactions correlate with high melting points and low solubility in nonpolar solvents .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
Contradictions may arise from:
- Dynamic Effects : Rotameric equilibria in the methylamine group causing peak splitting. Use variable-temperature NMR to identify slow exchange regimes .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shifting proton signals. Cross-validate with IR spectroscopy (C–F stretches ~1150 cm⁻¹) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Common byproducts (e.g., di-aminated or oxidized derivatives) are minimized via:
- Protecting Groups : Temporarily blocking the methylamine during pyridine functionalization .
- Flow Chemistry : Precise control of residence time and temperature to suppress side reactions .
- In Situ Monitoring : ReactIR or HPLC tracking to halt reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
